7-(3-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(3-Chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex heterocyclic compound It features a thieno[3,2-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 7-(3-chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-chlorobenzaldehyde and 2-aminothiophenol can undergo condensation and cyclization reactions to form the thieno[3,2-b]pyridine core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(3-Chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its interactions with biological macromolecules.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The thieno[3,2-b]pyridine core can bind to active sites, potentially inhibiting or modulating the activity of the target. Pathways involved may include signal transduction or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure and have applications in medicinal chemistry.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities. The uniqueness of 7-(3-chlorophenyl)-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the core structure, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H14ClNO3S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14ClNO3S/c21-13-8-4-7-12(9-13)14-10-15(23)22-17-16(11-5-2-1-3-6-11)19(20(24)25)26-18(14)17/h1-9,14H,10H2,(H,22,23)(H,24,25) |
InChI Key |
GIWNPRJYKWGNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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